molecular formula C14H22N2O4 B2619645 Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2219371-02-3

Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2619645
CAS No.: 2219371-02-3
M. Wt: 282.34
InChI Key: DTPRETGFWALXKA-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms, two ketone groups (1,4-dioxo), and a tert-butyl carbamate protective group. Its structural complexity and functional groups enable diverse reactivity, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(17)9-15-11(14)18/h4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRETGFWALXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with a diacid chloride to form an intermediate, which is then cyclized to produce the spirocyclic structure. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate exhibit antimicrobial properties. The presence of the diazaspiro structure contributes to the inhibition of bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can target specific bacterial enzymes, thus providing a pathway for antibiotic development against resistant strains .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. This makes it a promising candidate for further research in cancer therapeutics .

1.3 Central Nervous System Effects

There is emerging evidence that compounds with similar structures can interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or psychiatric disorders. The ability to cross the blood-brain barrier could make this compound a valuable lead compound for neurological drug development .

Materials Science

2.1 Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks that can be utilized in coatings and composites .

2.2 Nanomaterials

The compound's chemical properties facilitate its use in the synthesis of nanomaterials with specific functionalities. For instance, it can be incorporated into nanoparticle formulations aimed at targeted drug delivery systems or as a stabilizing agent in colloidal suspensions .

Synthetic Methodologies

3.1 Asymmetric Synthesis

This compound is valuable in asymmetric synthesis processes due to its chiral centers. It can act as a chiral auxiliary or catalyst in various reactions, promoting enantioselective outcomes that are crucial in producing pharmaceuticals with desired biological activity .

3.2 Reaction Intermediates

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity allows for further functionalization, leading to a variety of derivatives that may have distinct biological or chemical properties .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Antimicrobial activity; anticancer properties; effects on CNS
Materials Science Use in polymer synthesis; incorporation into nanomaterials
Synthetic Methodologies Role as chiral auxiliary; reaction intermediate for complex organic synthesis

Mechanism of Action

The mechanism of action of tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Ketone Groups: The 1,4-dioxo derivative exhibits higher reactivity in nucleophilic additions (e.g., Grignard reactions) compared to mono-ketone or non-ketone analogs. This property is critical in synthesizing complex heterocycles .
  • Substituent Effects :
    • Benzyl groups (CAS 1352925-95-1) increase lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
    • Fluorine atoms (CAS 1179337-15-5) improve metabolic stability and binding affinity via hydrophobic interactions .
  • Salt Forms: The hydrochloride salt (CAS 1031927-14-6 HCl) offers superior aqueous solubility, enabling formulation for intravenous delivery .

Biological Activity

Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1934864-77-3) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H22N2O4
  • Molar Mass : 282.34 g/mol
  • CAS Number : 1934864-77-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar diazaspiro structures often exhibit inhibitory effects on key enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

  • Antitumor Activity :
    • Several studies have evaluated the cytotoxic effects of diazaspiro compounds against various cancer cell lines. For instance, compounds similar to tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane have shown promising results in inhibiting cell proliferation in HePG-2 and Caco-2 cell lines, with IC50 values ranging from 0.29 to 0.90 µM .
  • Enzyme Inhibition :
    • The compound has been assessed for its ability to inhibit specific enzymes linked to tumorigenesis. For example, it may act as a topoisomerase II inhibitor, which is crucial for DNA replication and repair processes in cancer cells .
  • GABA Receptor Modulation :
    • Research has suggested that related diazaspiro compounds can modulate GABA receptors, which play a significant role in neurotransmission and may influence immune responses . This modulation could potentially lead to anti-inflammatory effects.

Case Study 1: Antitumor Efficacy

A study conducted on a series of diazaspiro compounds demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Tert-butyl 1,4-dioxo-2,9-diazaspiroHePG-20.45Apoptosis induction
Tert-butyl 1,4-dioxo-2,9-diazaspiroCaco-20.60Caspase activation

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition capabilities, tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane was found to inhibit beta-haematin formation at concentrations significantly lower than those required for other tested compounds.

CompoundEnzyme TargetIC50 (µM)
Tert-butyl 1,4-dioxo-2,9-diazaspiroBeta-haematin<10

Q & A

Q. Basic Analytical Techniques

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, including spirocyclic geometry and stereochemistry .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl resonances (~170-180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the exact mass (e.g., [M+H]+^+ for C14_{14}H22_{22}N2_2O4_4: calc. 292.1688, observed 292.1688) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210-254 nm .

How can reaction conditions be optimized to improve yields in spirocyclic derivative synthesis?

Q. Advanced Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilic substitution rates, while ethereal solvents (THF) favor Boc protection .
  • Temperature Control : Low temperatures (0–25°C) minimize side reactions during Boc deprotection with TFA, while higher temperatures (80–100°C) accelerate coupling steps (e.g., Buchwald-Hartwig amination) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands (Xantphos) improve cross-coupling efficiency in heterocyclic functionalization .
  • Data-Driven Adjustments : Monitor reaction progress via TLC or LC-MS to identify bottlenecks (e.g., incomplete Boc removal or byproduct formation) .

What strategies resolve contradictions in spectroscopic data for spirocyclic compounds?

Q. Advanced Data Analysis

  • Dynamic NMR : Resolves conformational isomerism in spiro rings by analyzing temperature-dependent splitting patterns (e.g., coalescence temperature for chair-flip equilibria) .
  • 2D NMR Techniques : HSQC and HMBC correlations differentiate overlapping signals, such as distinguishing carbonyl carbons from sp3^3 carbons in the spiro core .
  • Crystallographic Validation : When NMR data conflicts with expected structures, X-ray crystallography provides unambiguous confirmation of connectivity .
  • Isotopic Labeling : 15^{15}N or 19^{19}F labeling clarifies ambiguous assignments in complex derivatives .

How are computational methods applied to design novel derivatives with enhanced bioactivity?

Q. Advanced Computational Approaches

  • Molecular Docking : Predict binding affinity to target proteins (e.g., METTL3 methyltransferase) by modeling spirocyclic cores into active sites (software: AutoDock, Schrödinger) .
  • DFT Calculations : Optimize geometries and calculate thermodynamic stability of tautomers or conformers (software: Gaussian) .
  • SAR Studies : Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., fluorine at position 2 improves metabolic stability) .

What are the challenges in scaling up laboratory-scale synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Purification Scalability : Replace column chromatography with recrystallization or distillation for cost-effective bulk production .
  • Byproduct Management : Optimize stoichiometry and reaction time to suppress impurities (e.g., over-alkylation or ring-opening byproducts) .
  • Safety Protocols : Handle hazardous reagents (e.g., DAST) in controlled environments with inert gas flow to prevent exothermic decomposition .

How are stability and storage conditions determined for the compound and its derivatives?

Q. Advanced Stability Studies

  • Forced Degradation : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., Boc group hydrolysis under acidic conditions) .
  • Lyophilization : Improve shelf life of hygroscopic derivatives by freeze-drying and storing under argon at -20°C .
  • Analytical Monitoring : Track degradation via stability-indicating HPLC methods (e.g., gradient elution to separate degradants) .

What methodologies are employed to study the compound’s metabolic pathways?

Q. Advanced Metabolite Identification

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH to generate phase I metabolites, analyzed via LC-HRMS .
  • Isotope Tracing : Use 14^{14}C-labeled compounds to track metabolic incorporation into downstream products .
  • Enzyme Inhibition : Assess CYP450 isoform specificity using fluorescent probes (e.g., CYP3A4 inhibition assays) .

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